N-(2-fluorobenzyl)-N-methylguanidine
Overview
Description
N-(2-fluorobenzyl)-N-methylguanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is characterized by the presence of a fluorobenzyl group attached to a methylguanidine moiety, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N-methylguanidine typically involves the reaction of 2-fluorobenzylamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-N-methylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-fluorobenzyl)-N-methylurea, while reduction could produce N-(2-fluorobenzyl)-N-methylamine.
Scientific Research Applications
N-(2-fluorobenzyl)-N-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N-methylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, while the methylguanidine moiety can modulate their activity. This dual interaction can lead to various biological effects, including enzyme inhibition, receptor activation or inhibition, and modulation of signaling pathways.
Comparison with Similar Compounds
N-(2-fluorobenzyl)-N-methylguanidine can be compared with other similar compounds, such as:
N-(2-fluorobenzyl)-N-methylamine: Lacks the guanidine moiety, resulting in different biological activities.
N-(2-chlorobenzyl)-N-methylguanidine: The chlorine atom imparts different chemical properties compared to the fluorine atom, affecting reactivity and biological activity.
N-(2-fluorobenzyl)-N-ethylguanidine: The ethyl group alters the compound’s steric and electronic properties, leading to variations in its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of the fluorobenzyl and methylguanidine groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-1-methylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c1-13(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCKUYIRDQWKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257069 | |
Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-83-4 | |
Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915919-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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